molecular formula C12H10N2O2 B13852643 3-Methyl-2-(pyrimidin-2-yl)benzoic acid

3-Methyl-2-(pyrimidin-2-yl)benzoic acid

Cat. No.: B13852643
M. Wt: 214.22 g/mol
InChI Key: FUDKQJGPXMZYCN-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrimidin-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the third position and a pyrimidin-2-yl group at the second position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyrimidin-2-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzoic acid and 2-aminopyrimidine.

    Condensation Reaction: The 3-methylbenzoic acid is first activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This activated intermediate is then reacted with 2-aminopyrimidine to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pyrimidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrimidin-2-yl group can be reduced to a dihydropyrimidine derivative using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 3-Carboxy-2-(pyrimidin-2-yl)benzoic acid.

    Reduction: 3-Methyl-2-(dihydropyrimidin-2-yl)benzoic acid.

    Substitution: 3-Methyl-2-(pyrimidin-2-yl)-5-nitrobenzoic acid (nitration product).

Scientific Research Applications

3-Methyl-2-(pyrimidin-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yl group can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoic acid moiety can interact with amino acid residues in the binding pocket, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Similar structure but with a pyridin-3-yl group instead of a pyrimidin-2-yl group.

    2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoic acid: Contains additional halogen and trifluoromethyl groups.

Uniqueness

3-Methyl-2-(pyrimidin-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a pyrimidin-2-yl group on the benzoic acid core allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-methyl-2-pyrimidin-2-ylbenzoic acid

InChI

InChI=1S/C12H10N2O2/c1-8-4-2-5-9(12(15)16)10(8)11-13-6-3-7-14-11/h2-7H,1H3,(H,15,16)

InChI Key

FUDKQJGPXMZYCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C2=NC=CC=N2

Origin of Product

United States

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